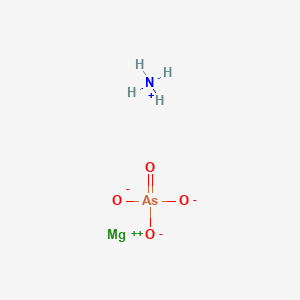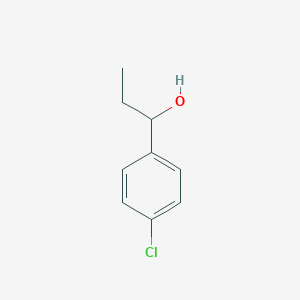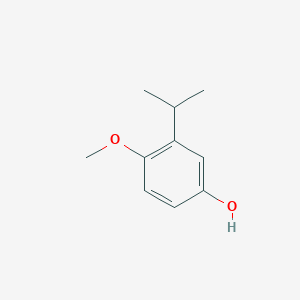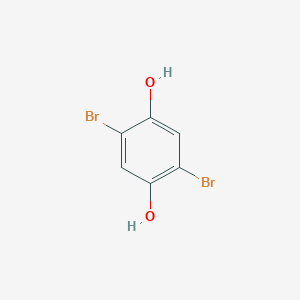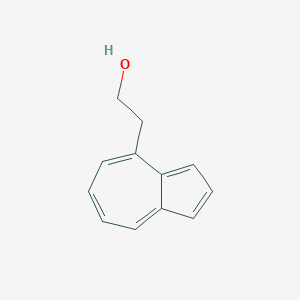
2-(4-Azulyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Azulyl)ethanol, also known as 4-(2-hydroxyethyl)-1,2,3,4-tetrahydroazulene, is a chemical compound that belongs to the azulene class of compounds. It is a colorless liquid with a characteristic odor and is soluble in water and organic solvents such as ethanol, ether, and chloroform. This compound has gained attention in the scientific community due to its potential applications in various fields such as medicine, cosmetics, and food industries.
Mecanismo De Acción
The mechanism of action of 2-(2-(4-Azulyl)ethanolAzulyl)ethanol is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(2-(4-Azulyl)ethanolAzulyl)ethanol possesses antioxidant properties and can scavenge free radicals. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-(4-Azulyl)ethanolAzulyl)ethanol in lab experiments is its low toxicity. It is also relatively easy to synthesize and is readily available. However, one limitation is its low stability, which makes it difficult to store and transport.
Direcciones Futuras
There are several future directions for the research of 2-(2-(4-Azulyl)ethanolAzulyl)ethanol. One area of interest is its potential use as a natural preservative in the food industry. Another area of interest is its potential use in the development of new anti-inflammatory drugs. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of 2-(2-(4-Azulyl)ethanolAzulyl)ethanol can be achieved through several methods. One common method involves the reaction of azulene with ethylene oxide in the presence of a base such as sodium hydroxide. Another method involves the hydrogenation of azulene in the presence of a catalyst such as palladium on carbon.
Aplicaciones Científicas De Investigación
2-(2-(4-Azulyl)ethanolAzulyl)ethanol has been extensively studied for its potential applications in various scientific fields. In the medical field, this compound has been shown to possess anti-inflammatory and analgesic properties. It has been used in the formulation of topical creams and ointments for the treatment of skin disorders such as eczema and psoriasis.
Propiedades
Número CAS |
13935-44-9 |
|---|---|
Nombre del producto |
2-(4-Azulyl)ethanol |
Fórmula molecular |
C12H12O |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
2-azulen-4-ylethanol |
InChI |
InChI=1S/C12H12O/c13-9-8-11-5-2-1-4-10-6-3-7-12(10)11/h1-7,13H,8-9H2 |
Clave InChI |
NUNNFXWRAPYHDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C2=CC=CC2=C1)CCO |
SMILES canónico |
C1=CC=C(C2=CC=CC2=C1)CCO |
Otros números CAS |
13935-44-9 |
Sinónimos |
2-azulen-4-ylethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



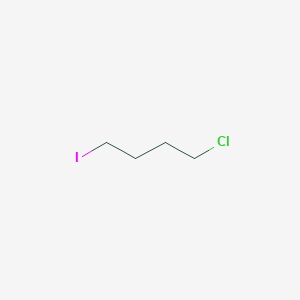
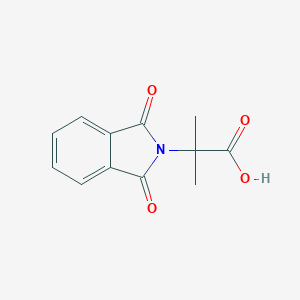
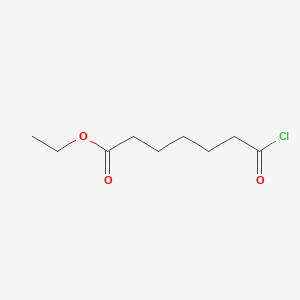
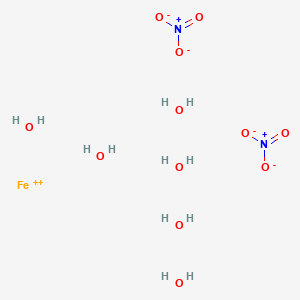
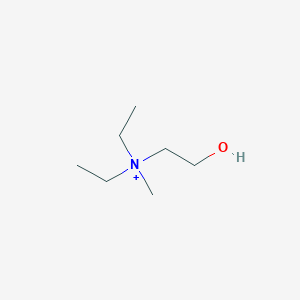

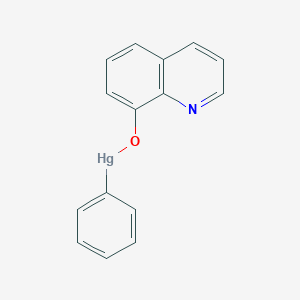
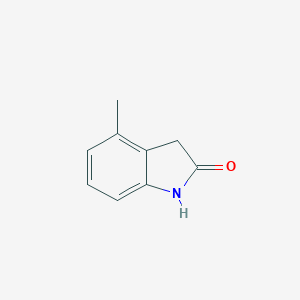
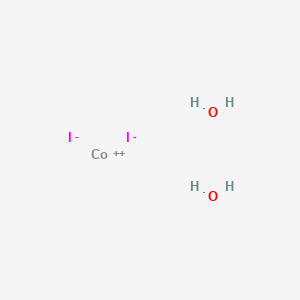
![Cadmium bis[oxido(dioxo)tantalum]](/img/structure/B82629.png)
